2-(2-Aminoethoxy)-1,1-dimethoxyethane

Pharmaceutical Intermediates Baloxavir Synthesis Quality Control

2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS 1228258-40-9), also known as 2-(2,2-dimethoxyethoxy)ethanamine, is a C6H15NO3 organic compound (MW: 149.19) characterized by a primary amine and an acetal-protected aldehyde moiety within a short ethoxy linker scaffold. This bifunctional architecture enables orthogonal reactivity: the amine participates in nucleophilic substitution and amide bond formation, while the dimethoxyethane acetal group serves as a masked aldehyde or a protecting group that can be deprotected under mild acidic conditions to reveal a reactive carbonyl.

Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
CAS No. 1228258-40-9
Cat. No. B1441942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)-1,1-dimethoxyethane
CAS1228258-40-9
Molecular FormulaC6H15NO3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC(COCCN)OC
InChIInChI=1S/C6H15NO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5,7H2,1-2H3
InChIKeyCBEGMMFTEUNTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS 1228258-40-9): A Bifunctional Acetal-Amine Building Block for Pharmaceutical Intermediates


2-(2-Aminoethoxy)-1,1-dimethoxyethane (CAS 1228258-40-9), also known as 2-(2,2-dimethoxyethoxy)ethanamine, is a C6H15NO3 organic compound (MW: 149.19) characterized by a primary amine and an acetal-protected aldehyde moiety within a short ethoxy linker scaffold . This bifunctional architecture enables orthogonal reactivity: the amine participates in nucleophilic substitution and amide bond formation, while the dimethoxyethane acetal group serves as a masked aldehyde or a protecting group that can be deprotected under mild acidic conditions to reveal a reactive carbonyl [1]. The compound is industrially recognized as an ethylene amination agent and a critical intermediate in the synthesis of Baloxavir marboxil, a cap-dependent endonuclease inhibitor approved for influenza A and B treatment [2]. Predicted physicochemical properties include a boiling point of 196.9 ± 25.0 °C (760 mmHg), density of 0.989 ± 0.06 g/cm³, and a pKa of 8.83 ± 0.10 .

Why 2-(2-Aminoethoxy)-1,1-dimethoxyethane Cannot Be Replaced by Common Amino-Acetal Analogs in Regulated Synthesis


Generic substitution of 2-(2-aminoethoxy)-1,1-dimethoxyethane with superficially similar amino-acetal compounds—such as 2-(2-aminoethoxy)ethanol (CAS 929-06-6) or aminoacetaldehyde dimethyl acetal (CAS 22483-09-6)—is technically and economically unviable in pharmaceutical manufacturing contexts. While aminoacetaldehyde dimethyl acetal provides the acetal-protected aldehyde functionality, it lacks the extended ethoxy linker that is structurally required for downstream coupling reactions in Baloxavir marboxil synthesis . Conversely, 2-(2-aminoethoxy)ethanol retains the aminoethoxy motif but substitutes the acetal with a hydroxyl group, eliminating the protected carbonyl functionality essential for subsequent condensation steps and resulting in a different reactivity profile [1]. Furthermore, the target compound's specific IUPAC identity—2-(2,2-dimethoxyethoxy)ethanamine—represents a precisely defined building block for which alternative analogs would require complete revalidation of synthetic routes, impurity profiling, and regulatory documentation under ICH Q11 guidelines for pharmaceutical intermediates .

Quantitative Differentiation Evidence: 2-(2-Aminoethoxy)-1,1-dimethoxyethane vs. Closest Analogs and In-Class Alternatives


Superior Purity Attainable for Pharmaceutical-Grade 2-(2-Aminoethoxy)-1,1-dimethoxyethane Relative to General Research-Grade Material

Pharmaceutical-grade 2-(2-aminoethoxy)-1,1-dimethoxyethane is commercially available with validated purity of ≥99.0% (HPLC/GC verified), in contrast to standard research-grade material typically specified at ≥95% purity . Suppliers supporting GMP pharmaceutical manufacturing provide comprehensive analytical data packages including NMR, HRMS, and FTIR for structural confirmation, while general research-grade suppliers may offer only basic certificates of analysis . This purity differential is material to downstream process robustness: each 1% reduction in purity corresponds to a 1% increase in impurity burden that must be removed or controlled in subsequent steps, directly impacting overall yield and purification costs [1].

Pharmaceutical Intermediates Baloxavir Synthesis Quality Control

Defined Supply Chain Capacity Enables Kilogram- to Metric Ton-Scale Procurement for Industrial Synthesis

Procurement data indicates that 2-(2-aminoethoxy)-1,1-dimethoxyethane is commercially supported at production scales up to 1 metric ton (MT), with standard packaging configurations including 1 kg, 5 kg, 10 kg, and 25 kg drums [1]. One supplier reports a monthly supply capacity of 600 kg for pharmaceutical-grade material . In contrast, closely related amino-acetal analogs such as aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) are typically listed at laboratory scales (e.g., 25g to 500g) without explicit industrial-scale supply commitments [2]. The availability of multi-kilogram to metric-ton quantities of the target compound, combined with multiple vendor sources, reduces single-supplier dependency and supports consistent large-scale manufacturing campaigns [3].

Supply Chain Scale-Up Procurement

Established High-Yield Synthetic Routes Support Cost-Effective Procurement

Published synthetic routes for 2-(2-aminoethoxy)-1,1-dimethoxyethane demonstrate industrially viable yields. A hydrogenation route using 5% palladium on activated charcoal in methanol yields 98.1% of the target compound at 20 °C under autoclave conditions . A hydrazinolysis route employing hydrazine hydrate in ethanol/water at 60 °C achieves 85% yield . Additionally, patent CN112375004A describes a scalable three-step route (etherification, acylation, amination) starting from ethylene glycol and bromoacetaldehyde dimethyl acetal that avoids hazardous azide intermediates and is suitable for industrial production [1]. In comparison, an alternative synthesis using ethanolamine with sodium tert-butanolate and chloroacetaldehyde dimethyl acetal at 80-90 °C yields only 55% . The availability of optimized, high-yielding routes (98.1% vs. 55%) reduces raw material costs per kilogram of product and enhances procurement economics.

Synthetic Methodology Process Chemistry Cost of Goods

Bifunctional Reactivity Enables Orthogonal Synthetic Manipulation Not Achievable with Mono-Functional Analogs

2-(2-Aminoethoxy)-1,1-dimethoxyethane possesses two synthetically addressable functional groups with orthogonal reactivity profiles: a primary amine (pKa ≈ 8.83) capable of nucleophilic substitution and amide bond formation, and an acetal-protected aldehyde that can be selectively deprotected under mild acidic conditions to reveal a carbonyl for subsequent condensations . In contrast, 2-(2-aminoethoxy)ethanol (CAS 929-06-6) contains a hydroxyl group instead of the acetal moiety, providing only amine reactivity without a protected carbonyl [1]. Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) offers the acetal-protected aldehyde but lacks the extended ethoxy linker and the flexibility conferred by the additional amine-bearing chain, limiting its utility as a linker in multi-step sequences [2]. The presence of both orthogonal functionalities in a single compact scaffold (MW 149.19) enables sequential transformations without requiring intermediate functional group interconversions, reducing step count and improving overall synthetic efficiency [3].

Organic Synthesis Orthogonal Reactivity Protecting Group Strategy

Direct Application as a Key Intermediate in a Market-Approved Single-Dose Antiviral API

2-(2-Aminoethoxy)-1,1-dimethoxyethane is a documented key intermediate in the synthesis of Baloxavir marboxil, a cap-dependent endonuclease inhibitor approved by the FDA and marketed in Japan since February 2018 as the first novel anti-influenza mechanism approved in the United States in nearly 20 years [1]. The global antiviral drugs market is projected to reach $78.5 billion by 2030 with a CAGR of 3.8%, driven by demand for single-dose therapies like Baloxavir . In contrast, structurally related compounds such as 2-(2-aminoethoxy)-1,1-diethoxyethane (the diethyl acetal analog) and 2-(2-aminoethoxy)ethanol are not cited as intermediates for any currently marketed API with comparable market significance . This established role in a commercial API supply chain provides regulatory precedent and de-risks procurement decisions for manufacturers developing generic Baloxavir or novel antiviral compounds utilizing similar synthetic strategies.

Antiviral Baloxavir Marboxil API Manufacturing

Distinct Physicochemical Profile (LogP, pKa, Polar Surface Area) Favoring Specific Formulation and Purification Strategies

2-(2-Aminoethoxy)-1,1-dimethoxyethane exhibits a predicted LogP of -0.90 and a polar surface area (PSA) of 54 Ų, with a pKa of 8.83 ± 0.10 . In comparison, 2-(2-aminoethoxy)ethanol (CAS 929-06-6) has a more hydrophilic profile and lacks the acetal moiety, while aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) has a lower molecular weight (105.14) and different solubility characteristics [1]. The LogP value near zero indicates balanced hydrophilicity/lipophilicity, facilitating extraction and purification by both normal-phase and reversed-phase chromatographic methods . The PSA of 54 Ų falls within the optimal range for reasonable aqueous solubility while maintaining organic solvent compatibility—a profile that simplifies workup procedures compared to more polar analogs that may require specialized extraction conditions [2].

Physicochemical Properties Formulation Chromatography

Optimal Application Scenarios for Procuring 2-(2-Aminoethoxy)-1,1-dimethoxyethane Based on Quantitative Evidence


Generic Baloxavir Marboxil API Manufacturing

Procurement of pharmaceutical-grade 2-(2-aminoethoxy)-1,1-dimethoxyethane (purity ≥99.0%) is essential for manufacturers developing generic versions of Baloxavir marboxil. The compound serves as a key intermediate in the established synthetic route, and using material with validated high purity and complete analytical documentation (NMR, HRMS, FTIR, HPLC/GC) supports regulatory submissions under ICH Q11 guidelines. With supply capacities up to 600 kg/month and metric-ton scale availability, this intermediate supports both pilot-scale process validation and commercial manufacturing campaigns .

Orthogonal Linker for Bioconjugation and PROTAC Development

The bifunctional architecture of 2-(2-aminoethoxy)-1,1-dimethoxyethane—combining a primary amine (pKa 8.83) with an acetal-protected aldehyde—enables its use as a versatile linker in bioconjugation chemistry and PROTAC (proteolysis-targeting chimera) development. The amine can be coupled to carboxylic acid-containing payloads or targeting ligands via amide bond formation, while the acetal group can be deprotected under mild acidic conditions to reveal an aldehyde for subsequent oxime or hydrazone ligation. This orthogonal reactivity reduces the need for intermediate protecting group manipulations, streamlining the synthesis of complex heterobifunctional conjugates [1].

Scalable Ethylene Amination in Industrial Chemical Production

2-(2-Aminoethoxy)-1,1-dimethoxyethane functions as an ethylene amination agent in the industrialization of ethylene, reacting with acetaldehyde to synthesize acetal and glycol derivatives. The compound's predicted LogP of -0.90 and polar surface area of 54 Ų provide a favorable solubility profile that simplifies workup and purification in large-scale industrial settings. With commercial availability at up to 1 metric ton scale and established synthetic routes achieving >98% yield, this intermediate supports cost-effective, high-volume manufacturing of amine-functionalized ethylene derivatives for downstream polymer and specialty chemical applications .

Analytical Reference Standard and Impurity Profiling for Baloxavir QC

2-(2-Aminoethoxy)-1,1-dimethoxyethane is cataloged as Baloxavir Impurity 52 and is available as a certified reference standard under ISO 17034 accreditation. Laboratories performing quality control, stability testing, and method validation for Baloxavir marboxil API require this compound for impurity identification and quantification. Suppliers provide HPLC, NMR, and MS spectra along with Certificates of Analysis, enabling accurate calibration of analytical methods and compliance with pharmacopeial monograph requirements for impurity profiling in generic drug applications [2].

Technical Documentation Hub

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